3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole
Description
Properties
CAS No. |
920984-38-9 |
|---|---|
Molecular Formula |
C17H20N2Si |
Molecular Weight |
280.44 g/mol |
IUPAC Name |
dimethyl-phenyl-(2-phenyl-3,4-dihydropyrazol-5-yl)silane |
InChI |
InChI=1S/C17H20N2Si/c1-20(2,16-11-7-4-8-12-16)17-13-14-19(18-17)15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
InChI Key |
QJCUUVBHYDPZGW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=NN(CC1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction with 1,3-Dicarbonyl Compounds
A prevalent method for synthesizing pyrazoles involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, a general procedure includes:
Reagents : 1,3-dicarbonyl compound (1 mmol), phenyl hydrazine (1 mmol), ethanol (10 mL), and a catalytic amount of cerium(III) complex.
Procedure : The reagents are mixed in a round-bottom flask and stirred at room temperature. Thin Layer Chromatography (TLC) is used to monitor the reaction progress. Upon completion, the catalyst is filtered out, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography.
Yields : Typically range from 70% to 91% depending on specific conditions and purity requirements.
Specific Methods for Synthesizing 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole
Silylation Method
One effective approach for synthesizing This compound involves the silylation of an intermediate pyrazole compound:
Reagents : A suitable pyrazole precursor (e.g., 1-phenyl-4,5-dihydro-1H-pyrazole), dimethylphenylsilyl chloride, and a base such as triethylamine.
Procedure : The precursor is dissolved in an appropriate solvent (like dichloromethane), followed by the addition of dimethylphenylsilyl chloride and triethylamine. The mixture is stirred at room temperature for several hours. The reaction progress is monitored using TLC.
Purification : After completion, the mixture is quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the silylated product.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates:
Reagents : Similar to traditional methods but optimized for microwave conditions.
Procedure : The reactants are placed in a microwave reactor with controlled temperature and pressure settings. Typical conditions might involve heating at 100 °C for a short duration (5–10 minutes).
Benefits : This method can significantly reduce synthesis time while improving yields due to better energy distribution within the reaction mixture.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|
| Traditional Synthesis | 70–91 | Several hours | Room temperature |
| Silylation Method | Variable | Few hours | Room temperature |
| Microwave-Assisted | Up to 95 | Minutes | Controlled microwave conditions |
Characterization of Products
The synthesized compounds are typically characterized using:
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra are recorded to confirm structure and purity.
Mass Spectrometry (MS) : Used to determine molecular weight and confirm identity.
Thin Layer Chromatography (TLC) : Employed throughout the synthesis process to monitor reaction progress.
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form corresponding hydrosilanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or diisobutylaluminum hydride are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrosilanes.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The phenyl groups contribute to the compound’s stability and potential binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Substituents and Their Effects:
Key Observations:
- Electronic Effects: The dimethyl(phenyl)silyl group’s σ-inductive electron donation contrasts with the strong electron-withdrawing nature of dicyanoethenyl or trifluoromethyl groups. This difference impacts charge distribution, which is critical for NLO properties .
- Biological Activity: Fluorophenyl and methoxyphenyl derivatives exhibit notable analgesic and antimicrobial activities , whereas the silyl group’s lipophilicity could enhance membrane permeability in drug candidates.
Nonlinear Optical (NLO) Properties
Pyrazolines with electron-withdrawing groups (e.g., DCNP) demonstrate strong NLO responses due to intramolecular charge transfer. The dimethyl(phenyl)silyl group, while less polarizable than dicyanoethenyl, may still contribute to NLO activity via conjugation with the phenyl ring, though its bulk could limit optimal molecular alignment in crystals .
Crystallographic and Conformational Analysis
Pyrazoline derivatives often exhibit planar pyrazole rings with dihedral angles influenced by substituents. For example, 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole shows dihedral angles up to 73.43° between rings . The dimethyl(phenyl)silyl group’s bulk may increase torsional strain, leading to distinct crystal packing and stability profiles.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole be optimized for higher yields?
- Methodological Answer : Optimize cyclocondensation reactions using silicon-containing precursors (e.g., dimethyl(phenyl)silane derivatives) with hydrazine hydrate in polar aprotic solvents like DMSO. Reflux conditions (80–100°C) and TLC monitoring are critical to track intermediate formation. Adjust stoichiometry (e.g., 1:1.2 molar ratio of chalcone precursor to hydrazine) to minimize byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of /-NMR to confirm the pyrazole ring and silyl group protons (e.g., dimethylsilyl peaks at δ 0.3–0.8 ppm). IR spectroscopy identifies N–H stretching (3100–3300 cm) and C=N bonds (1600–1650 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (if crystallizable) resolves stereochemistry and substituent orientation .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., cyclooxygenase-2 or acetylcholinesterase) at 10–100 µM concentrations. Use in vitro cytotoxicity testing (MTT assay on cancer cell lines) and receptor binding studies (e.g., GABA or serotonin receptors) with radioligand displacement protocols. Compare results to known pyrazole derivatives to identify potency trends .
Advanced Research Questions
Q. How to address contradictory bioactivity data across substituted pyrazole analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing the silyl group with CF or CH). Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins. Validate discrepancies via isothermal titration calorimetry (ITC) to measure thermodynamic parameters of ligand-receptor interactions .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311G++(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. Solvent effects can be modeled using the polarizable continuum model (PCM). Compare results with experimental UV-Vis spectra for validation .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : The bulky dimethyl(phenyl)silyl group may hinder crystal packing. Use slow evaporation from a 1:1 dichloromethane/hexane mixture at 4°C. Co-crystallize with coformers (e.g., carboxylic acids) to improve lattice stability. If twinning occurs, apply the Olex2 SQUEEZE algorithm to resolve disordered regions in XRD data .
Q. How to design SAR studies focusing on the silyl group’s role in pharmacological activity?
- Methodological Answer : Synthesize analogs with alternative silicon substituents (e.g., trimethylsilyl or diphenylsilyl) and assess their lipophilicity (logP) via shake-flask experiments. Compare in vitro permeability (Caco-2 cell monolayer assay) and metabolic stability (microsomal incubation). Corrogate bioactivity data with steric/electronic parameters from DFT calculations .
Q. What strategies resolve low regioselectivity during pyrazole ring formation?
- Methodological Answer : Introduce directing groups (e.g., electron-withdrawing substituents on the phenyl ring) to favor 1,3-dipolar cycloaddition at the desired position. Use microwave-assisted synthesis (100°C, 30 min) to enhance kinetic control. Analyze regioselectivity via -NMR coupling constants or NOESY for spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
